N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
Description
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide is a thiazole-based acetamide derivative characterized by a 4-fluorophenyl substituent at the 4-position of the thiazole ring and an acetamide group at the 2-position. This scaffold is of significant interest in medicinal chemistry due to its structural versatility, enabling interactions with diverse biological targets such as kinases, metalloproteinases, and enzymes involved in inflammation and metabolic regulation .
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-7(15)13-11-14-10(6-16-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWCTWHBTYXUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 4-fluorophenacyl bromide can be reacted with a suitable thiourea derivative under these conditions to yield the desired thiazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide and its derivatives have a variety of applications, mainly in the development of pharmaceuticals. These applications arise from the antibacterial and anti-inflammatory properties of thiazole compounds .
Synthesis and Characterization
- Synthesis: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine can be synthesized by reacting 2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .
- Characterization: The resulting compound can be characterized using IR, 1H-NMR, 13C-NMR, and mass spectral data .
Biological Activities and Applications
- Anti-inflammatory activity: Darbufelone, a thiazole derivative, is a marketed anti-inflammatory drug . CBS-3595, an acetamide derivative, exhibits anti-inflammatory potential through dual inhibition of p38α MAPK and phosphodiesterase 4 (PDE4) .
- Antibacterial activity: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum . N-(4-substituted thiazol-2-yl) acetamide analogs have shown mild to moderate antibacterial efficacies .
- Other potential applications:
Table of Activities and Applications
Case Studies
- Heterocyclic Amine Carcinogens: Studies have explored the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines. Creatine supplementation was found not to increase carcinogenic heterocyclic amines in healthy subjects .
- DNA Adduct Formation: Research on DNA adduct formation of heterocyclic aromatic amines in human hepatocytes provides insights into their carcinogenic potential .
- Anti-inflammatory Quinazolinones: novel series of quinazolinone derivatives were synthesized and evaluated for their anti-inflammatory activity. The compounds were designed by combining the structural features of COX inhibitors and showed promising results .
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . For instance, thiazole derivatives have been shown to inhibit cholinesterase enzymes, which play a role in neurotransmission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituents on the phenyl ring or modifications to the thiazole-acetamide backbone. Below is a comparative analysis:
Physicochemical Properties
- Solubility : Hydroxyl or methoxy groups (e.g., Compound 6a) improve aqueous solubility, while chloro/methyl groups (Compound 15) increase lipophilicity .
- Stability: Fluorine in the 4-fluorophenyl analog enhances metabolic stability compared to non-halogenated derivatives .
- Crystallinity : Brominated analogs () form stable crystals due to halogen packing interactions, aiding in structural validation via SHELX .
Biological Activity
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound features a thiazole ring substituted with a fluorophenyl group, which contributes to its lipophilicity and potential biological interactions. The presence of the thiazole moiety is crucial as it is known to enhance the biological activity of compounds.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 156.7 µM |
| Methicillin-resistant S. aureus | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Moderate effectiveness |
In a comparative study, this compound demonstrated superior antibacterial activity against Xanthomonas oryzae compared to standard treatments like bismerthiazol and thiodiazole copper, which had higher EC50 values (230.5 µM and 545.2 µM respectively) .
The antimicrobial mechanism appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies indicated that this compound causes cell membrane rupture in Xanthomonas oryzae, leading to cell lysis . This property is likely attributed to the compound's lipophilic nature, allowing it to penetrate cellular membranes effectively.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating significant cytotoxicity against certain cancer cells, suggesting that modifications in the thiazole structure can enhance this activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis reveals that the presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances the biological activity of thiazole derivatives. The position and type of substituents play a critical role in determining the efficacy of these compounds against microbial and cancerous cells .
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited varying degrees of effectiveness based on their substituents .
- Cytotoxicity Studies : In vitro tests against multiple cancer cell lines showed that this compound had a notable effect on cell viability, with some derivatives outperforming established chemotherapeutic agents .
Q & A
Basic: How can researchers optimize the synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide?
Methodological Answer:
The synthesis typically involves coupling 4-(4-fluorophenyl)-1,3-thiazol-2-amine with acetyl chloride or acetic anhydride under reflux conditions. Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation (e.g., thiourea derivatives) .
- Purification : Recrystallization from ethyl acetate or column chromatography improves purity. Yield optimization may require temperature control (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
- Characterization : Confirm structure via /-NMR and HRMS.
Basic: What in vitro assays evaluate its antimicrobial activity?
Methodological Answer:
- Bacterial Strains : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution (MIC determination).
- Mechanistic Insight : Assess protein synthesis inhibition via radiolabeled amino acid incorporation assays .
- Controls : Compare to ciprofloxacin (positive control) and DMSO (vehicle control).
Advanced: How to design structure-activity relationship (SAR) studies targeting COX/LOX inhibition?
Methodological Answer:
- Analog Synthesis : Modify substituents on the thiazole (e.g., halogenation) or acetamide (e.g., alkyl/aryl groups) .
- Enzyme Assays :
- COX-1/COX-2 Selectivity : Use purified enzymes and measure IC via colorimetric COX Activity Assay Kit. Compound 6a (analog) showed non-selective inhibition (IC ~9–11 μM) .
- Docking Studies : AutoDock Vina predicts binding to COX-2’s hydrophobic pocket (PDB: 5KIR). Key interactions: π-π stacking with Tyr385 and H-bonding with Ser530 .
Advanced: How to resolve enantiomers of chiral derivatives and assign absolute configurations?
Methodological Answer:
- Chiral Synthesis : Oxidize sulfide precursors (e.g., methylthio groups) with NaIO to sulfoxides, generating chiral centers .
- Enantiomer Separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA, hexane:isopropanol eluent).
- Configuration Assignment : SC-XRD with Flack parameter analysis or circular dichroism (CD) spectroscopy. For example, (R)-configuration was confirmed via X-ray for a sulfoxide derivative .
Basic: What spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR : -NMR shows thiazole proton at δ 7.8–8.1 ppm and acetamide CH at δ 2.1–2.3 ppm.
- FT-IR : Stretching bands for C=O (1650–1680 cm) and C–F (1100–1200 cm).
- Mass Spec : ESI-MS ([M+H] expected at m/z 265.07).
Advanced: How to assess pharmacokinetic properties like metabolic stability?
Methodological Answer:
- Liver Microsome Assay : Incubate compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
- Metabolite ID : Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
Basic: What computational tools predict its drug-likeness?
Methodological Answer:
- ADME Prediction : SwissADME calculates parameters (e.g., LogP = 2.5, TPSA = 65 Å).
- Toxicity : ProTox-II predicts LD and hepatotoxicity risk.
- Solubility : Use QSPR models in ACD/Percepta.
Advanced: How to validate target engagement in cellular models of inflammation?
Methodological Answer:
- Cell Lines : Use RAW 264.7 macrophages stimulated with LPS.
- Biomarkers : Measure PGE (COX-2 product) and 12-HETE (LOX product) via ELISA.
- Knockdown Studies : siRNA silencing of COX-2 confirms on-target effects .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated groups.
- Cocrystallization : Coformers like succinic acid enhance solubility (via SC-XRD screening).
- Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
